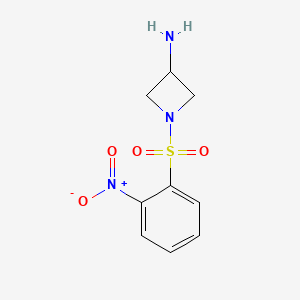![molecular formula C13H19N B13626029 N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is a complex polycyclic amine compound. It is characterized by its unique pentacyclic structure, which includes multiple fused rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}One common method involves the Diels-Alder reaction, followed by intramolecular cyclization to form the pentacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated derivatives .
Applications De Recherche Scientifique
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective properties.
Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects is primarily through its interaction with specific molecular targets. It has been shown to interact with neuroreceptors, potentially modulating neurotransmitter release and uptake . This interaction may involve binding to receptor sites and altering signal transduction pathways, leading to neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8-11-dione
Uniqueness
N-ethylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties. This modification enhances its potential as a neuroprotective agent and its utility in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-ethylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C13H19N/c1-2-14-13-11-7-3-5-6-4-8(9(5)11)12(13)10(6)7/h5-14H,2-4H2,1H3 |
Clé InChI |
SQYVCMYMLVDROO-UHFFFAOYSA-N |
SMILES canonique |
CCNC1C2C3CC4C2C5C1C3C4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)

![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)



![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)


![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)

